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Soyosaponin Ac

Cat. No.: B591429
CAS No.: 133882-74-3
M. Wt: 1421.537
InChI Key: ZWQKNJJAVDRYFR-KGVVPESCSA-N
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Description

Contextualizing Soyasaponin Ac within the Broader Field of Triterpenoid (B12794562) Saponin (B1150181) Research

Triterpenoids represent a large and structurally diverse class of natural products widely distributed in plants. frontiersin.org When these compounds are glycosylated, they form saponins (B1172615), which are characterized by a hydrophobic triterpenoid aglycone (the sapogenin) and one or more hydrophilic sugar moieties. frontiersin.orgnih.gov This amphiphilic nature gives them unique properties. nih.govsemanticscholar.org

Within this extensive family, Soyasaponin Ac is classified as an oleanane-type triterpenoid saponin. frontiersin.orgsemanticscholar.org These are predominantly found in legumes, most notably in soybeans (Glycine max), but also in other plants like lentils and green peas. nih.govsemanticscholar.orgmdpi.com Soyasaponins are categorized into several groups based on the structure of their aglycone, primarily groups A, B, E, and DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one). frontiersin.orgmdpi.comoup.com

Soyasaponin Ac belongs to Group A, which is defined by the aglycone soyasapogenol A. frontiersin.orgtandfonline.com A key feature of Group A saponins is that they are bidesmosidic, meaning they possess two separate sugar chains attached to the aglycone. semanticscholar.orgtandfonline.com Specifically, these chains are linked at the C-3 and C-22 positions of the soyasapogenol A backbone. tandfonline.comresearchgate.net Furthermore, Group A saponins are often found in acetylated forms, and Soyasaponin Ac is a novel example of such a compound, featuring acetylation on the terminal sugar of the oligosaccharide chain. semanticscholar.orgtandfonline.comresearchgate.net

Classification Level Description Example Compounds/Groups
Class Triterpenoid SaponinSaponins, Steroids frontiersin.org
Sub-Class Oleanane-type Triterpenoid SaponinSoyasaponins, Saikosaponins frontiersin.orgmdpi.com
Family SoyasaponinGroup A, Group B, Group E, DDMP Saponins frontiersin.orgoup.com
Group Group A SoyasaponinSoyasaponin Aa, Soyasaponin Ab, Soyasaponin Ac mdpi.comtandfonline.com
Aglycone Soyasapogenol A-
Structural Feature Bidesmosidic, AcetylatedTwo sugar chains (C-3, C-22), Acetyl groups on sugar moiety semanticscholar.orgtandfonline.com

Significance of Soyasaponin Ac in Academic Phytochemistry and Metabolomics Research

The study of Soyasaponin Ac holds considerable significance in the fields of phytochemistry and metabolomics, driven by its unique structural features and its role within the complex metabolic network of soybeans.

In phytochemistry , the discovery and characterization of Soyasaponin Ac have contributed to a deeper understanding of the structural diversity of soyasaponins. researchgate.net Its identification as a novel saponin with a distinct sugar chain has been a point of academic interest. researchgate.net A primary focus of phytochemical research on compounds like Soyasaponin Ac is the acetylation of the sugar chains. researchgate.netresearchgate.net Studies have demonstrated that these acetylated sugars are largely responsible for the undesirable bitter and astringent taste in soybean-derived foods. researchgate.netcas.cn This has made the biosynthetic pathway leading to acetylated soyasaponins, including the identification of specific acyltransferases like GmSSAcT1, a key research target. researchgate.netcas.cn Understanding these mechanisms opens avenues for targeted breeding of new soybean varieties with improved taste profiles by reducing or eliminating these specific compounds. researchgate.netcas.cn

In the context of metabolomics , Soyasaponin Ac is analyzed as part of the broader soybean metabolome to understand plant physiology and development. mdpi.com Metabolomic studies investigate the qualitative and quantitative changes in metabolites, including various soyasaponins, in response to different factors. mdpi.comnih.gov Research has shown that the accumulation and secretion of soyasaponins are developmentally regulated, with concentrations varying between different plant tissues, such as the hypocotyl, cotyledons, and roots, and at different growth stages. frontiersin.orgoup.comnih.gov For instance, Group A saponins are found to accumulate specifically in the seed hypocotyls. frontiersin.org Furthermore, soyasaponins, including those from Group A, have been identified as major components of root exudates. oup.comresearchgate.net This suggests they play a role in chemical signaling within the rhizosphere, influencing the interaction between the plant and its soil environment. oup.comnih.gov The study of compounds like Soyasaponin Ac within a metabolomics framework provides insights into complex biological processes such as plant defense, nutrient acquisition, and symbiotic relationships. oup.comnih.gov

Research Area Significance of Soyasaponin Ac Key Research Findings
Phytochemistry Elucidation of novel saponin structures.Soyasaponin Ac was identified as a novel saponin with a unique sugar chain. researchgate.net
Understanding taste-related compounds in soy.The acetylated sugar chain of Group A saponins like Ac is a major contributor to bitterness in soy products. researchgate.netresearchgate.net
Identifying biosynthetic pathways for crop improvement.The acyltransferase responsible for the acetylation of type-A soyasaponins has been identified, offering a target for breeding less bitter soybeans. researchgate.netcas.cn
Metabolomics Profiling metabolites during plant development.Soyasaponin levels, including Group A types, vary significantly between tissues (hypocotyl, roots) and growth stages. frontiersin.orgoup.com
Investigating plant-environment interactions.Soyasaponins are secreted as root exudates, indicating a role in rhizosphere chemical signaling. oup.comresearchgate.netnih.gov
Understanding metabolic regulation.The biosynthesis of soyasaponins is subject to diurnal regulation, with gene expression patterns varying over a 24-hour cycle. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H104O32 B591429 Soyosaponin Ac CAS No. 133882-74-3

Properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQKNJJAVDRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Extraction, Isolation, and Purification of Soyasaponin Ac

Optimization of Extraction Techniques for Soyasaponin Ac from Plant Matrices

The initial and most critical step in obtaining Soyasaponin Ac is its efficient extraction from the raw plant material, typically soybeans or their processed fractions like soy hypocotyls and germ. The choice and optimization of the extraction technique significantly influence the yield and purity of the final product.

Conventional solvent extraction remains a fundamental technique for obtaining soyasaponins. The selection of the solvent is paramount, as its polarity directly impacts the extraction efficiency of different saponin (B1150181) groups.

Methanol (B129727), ethanol (B145695), and butanol are commonly employed solvents for the extraction of saponins (B1172615). mdpi.com Aqueous mixtures of these alcohols are often more effective than the absolute solvents. For instance, studies have shown that 80% aqueous ethanol is effective for extracting soyasaponins. arccjournals.com Similarly, aqueous methanol has been widely used, with some research indicating that a mix with up to 50% water provides an optimal blend for extracting certain flavonoids, a principle that can be extended to saponins. scirp.org

Research comparing different solvents for the extraction of saponins from Binahong leaves found that methanol yielded the highest amount of saponins (54.30%), followed by 95% ethanol (35.84%) and 70% ethanol (25.91%). unpak.ac.id Following an initial alcohol-based extraction, a liquid-liquid partitioning step using water-saturated n-butanol is frequently implemented to separate the more polar saponins from other compounds. arccjournals.com This butanol layer, containing the desired saponins, is then concentrated to yield a crude saponin extract. arccjournals.com

Table 1: Comparison of Solvent Systems for Saponin Extraction

Solvent Yield (%) Plant Source Reference
Methanol 54.30 Binahong Leaves unpak.ac.id
95% Ethanol 35.84 Binahong Leaves unpak.ac.id

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a modern, automated technique that offers significant advantages over traditional methods. uia-initiative.eu ASE systems utilize solvents at elevated temperatures and pressures, which increases extraction efficiency, reduces solvent consumption, and shortens extraction times. conquerscientific.comboku.ac.at

This technology allows for the rapid and reproducible extraction of phytochemicals, including soyasaponins, from various plant materials. usda.gov The system automates the entire process from extraction to filtration, providing an extract that is often ready for immediate chromatographic analysis or further purification. conquerscientific.comthermofisher.com Key parameters that can be optimized in an ASE system include solvent type, temperature, pressure, static extraction time, and the number of extraction cycles. boku.ac.at For soyasaponins, methanol is a frequently used solvent in ASE systems. usda.gov The ability to process multiple samples in parallel significantly enhances laboratory throughput. thermofisher.com

Ultrasonic-Assisted Extraction (UAE) is another enhanced extraction method that employs high-frequency sound waves to facilitate the release of target compounds from the plant matrix. The acoustic cavitation generated by ultrasound disrupts cell walls, increasing solvent penetration and improving mass transfer, which often leads to higher yields in shorter times compared to conventional methods. nih.govseu.ac.lk

The efficiency of UAE is dependent on several key parameters, including solvent concentration, temperature, extraction time, ultrasonic power, and the solid-to-liquid ratio. nih.govmdpi.com Studies on various plant materials have shown that optimizing these parameters is crucial for maximizing saponin yield. For example, one study found the optimal conditions for extracting total saponins from Aralia taibaiensis were an ethanol concentration of 73%, an ultrasound time of 34 minutes, a temperature of 61°C, and a solid-liquid ratio of 16 g/mL. nih.gov Another investigation determined that for Gomphrena celosioides, optimal parameters were an extraction time of 33.6 minutes, a temperature of 78.2°C, and a solvent-to-material ratio of 26.1:1 mL/g. biozoojournals.ro The combination of 80% ethanol extraction with the use of an ultrasonic bath has been successfully applied to extract soyasaponins from defatted black soybean samples. arccjournals.com

Table 2: Optimized Parameters for Ultrasonic-Assisted Saponin Extraction

Parameter Optimal Value (Aralia taibaiensis) Optimal Value (Gomphrena celosioides) Reference
Solvent Concentration 73% Ethanol - nih.gov
Temperature 61°C 78.2°C nih.govbiozoojournals.ro
Time 34 min 33.6 min nih.govbiozoojournals.ro

High-pressure methodologies, such as High Hydrostatic Pressure (HHP) and Supercritical Fluid Extraction (SFE), represent advanced and green alternatives for phytochemical extraction.

High Hydrostatic Pressure (HHP) treatment involves subjecting the sample, typically in a water-based medium, to high pressures (e.g., 100-150 MPa). arccjournals.comresearchgate.net This process can enhance the content of certain soyasaponins, like Soyasaponin Bc, by potentially activating enzymes involved in their conversion. arccjournals.com Research has demonstrated that applying HHP treatment to germinated black soybeans can increase the crude soyasaponin content. researchgate.net

Supercritical Fluid Extraction (SFE) , most commonly using carbon dioxide (SC-CO₂), is a highly selective and environmentally friendly technique. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. agrifoodscience.com While SC-CO₂ is non-polar, the addition of a polar co-solvent, such as ethanol, is often necessary to efficiently extract more polar compounds like saponins. mdpi.com Optimized SFE conditions for extracting metabolites from Medicago varia, including soyasaponins, were found to be a pressure of 250 bar and a temperature of 60°C with ethanol as a co-solvent. mdpi.com SFE can yield extracts with a higher concentration of target compounds compared to some conventional methods. mdpi.com

Soxhlet extraction is a traditional and exhaustive extraction method often used as a benchmark for comparison with modern techniques. mdpi.comajol.info It involves the continuous washing of the solid matrix with a condensed, heated solvent, which allows for a high extraction efficiency over a long period (often several hours). seu.ac.lkajol.info

While thorough, Soxhlet extraction has drawbacks, including long extraction times, large solvent consumption, and the potential for thermal degradation of sensitive compounds due to prolonged exposure to heat. seu.ac.lkmdpi.comajol.info Comparative studies have often shown that modern methods like UAE and ASE can achieve comparable or even higher extraction yields in a fraction of the time and with significantly less solvent. seu.ac.lkagrifoodscience.comajol.info For example, one study noted that the optimum extraction time for achieving maximum soyasaponin yield from soy flour using methanol under reflux (a similar principle to Soxhlet) was between 4 to 6 hours. researchgate.net In contrast, UAE can achieve optimal extraction in about 30 minutes. nih.govbiozoojournals.ro

Chromatographic Separation Strategies for Soyasaponin Ac Isolation

Following extraction, the crude extract contains a complex mixture of different soyasaponins and other phytochemicals. Isolating Soyasaponin Ac to a high degree of purity requires sophisticated chromatographic techniques.

A multi-step chromatographic approach is typically necessary. An initial fractionation step is often performed using Medium-Pressure Liquid Chromatography (MPLC) or Flash Chromatography on a reversed-phase column, such as C18. arccjournals.comusda.gov This allows for the separation of soyasaponins into different groups based on polarity. A common method involves eluting the column with a gradient of methanol or acetonitrile (B52724) in water. arccjournals.comusda.gov For example, an MPLC system with a C18 column can be used to fractionate a crude butanol extract, with elution performed using a water/methanol gradient. arccjournals.com

Another technique for initial cleanup and fractionation is Solid-Phase Extraction (SPE) . SPE with a C18 sorbent can effectively separate soyasaponins from other compounds like isoflavones and also fractionate them into groups (e.g., group A and group B soyasaponins) using stepwise elution with different concentrations of methanol in water. researchgate.net Macroporous resins, such as AB-8, can also be employed for preliminary purification, where a gradient of ethanol is used to elute fractions with increasing saponin content. rsc.org

For the final purification of Soyasaponin Ac from the enriched fractions, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative or semi-preparative formats, is the method of choice. arccjournals.comresearchgate.net Reversed-phase HPLC with a C18 column is most common. The mobile phase typically consists of a binary gradient system, such as acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. nih.govresearchgate.netpan.olsztyn.pl Detection is often carried out using an Evaporative Light Scattering Detector (ELSD), as saponins lack a strong chromophore for UV detection, although UV detection at low wavelengths (e.g., 203-210 nm) is also used. usda.govnih.govresearchgate.net

Other advanced chromatographic techniques like High-Speed Countercurrent Chromatography (HSCCC) have also been successfully applied for the fractionation of soyasaponins, offering the advantage of eliminating irreversible adsorption to a solid support. researchgate.net

Table 3: Chromatographic Techniques for Soyasaponin Ac Isolation

Technique Stationary Phase Typical Mobile Phase Purpose Reference
MPLC / Flash Chromatography C18 Water/Methanol or Water/Acetonitrile Gradient Initial Fractionation arccjournals.comusda.gov
Solid-Phase Extraction (SPE) C18 / Macroporous Resin Stepwise Methanol or Ethanol Gradient Cleanup & Group Fractionation researchgate.netrsc.org
Preparative HPLC C18 Water/Acetonitrile Gradient (+/- acid) High-Purity Isolation arccjournals.comresearchgate.net

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Preparative and semi-preparative HPLC are powerful techniques for the final purification of target compounds, such as Soyasaponin Ac, from enriched fractions. hta-it.com Semi-preparative HPLC is used to purify microgram to milligram quantities, serving as a bridge from analytical-scale identification to preparative-scale isolation. hta-it.commetwarebio.com Preparative HPLC is scaled up further to handle gram-level quantities, though it requires significant amounts of solvent and can have lower recovery yields. nih.govhta-it.com These methods are often employed after initial fractionation by other chromatographic techniques to yield individual soyasaponins with high purity. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most widely used and effective method for the separation and purification of soyasaponins. nih.govmdpi.com The principle involves a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded silica (B1680970), and a polar mobile phase. nih.govnih.gov Separation is achieved by exploiting the differential hydrophobicity of the analytes; more polar compounds elute earlier, while more non-polar compounds are retained longer.

For the isolation of group A soyasaponins like Soyasaponin Ac, C18 columns are standard. researchgate.netusda.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile, which is favored over methanol for reducing system pressure and baseline noise. iastate.edunih.gov To improve peak shape and resolution, acidic modifiers such as trifluoroacetic acid (TFA) or acetic acid are often added to the mobile phase. nih.govusda.gov Detection of soyasaponins can be challenging as many lack a strong UV chromophore. nih.gov Therefore, detection is typically performed at low wavelengths (around 205-210 nm) or by using an Evaporative Light Scattering Detector (ELSD), which is a mass-based detector suitable for non-volatile analytes. nih.govusda.goviastate.edu

Table 1: Exemplar Semi-Preparative RP-HPLC Conditions for Group A Soyasaponin Purification
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., Luna C18(2), 10 µm, 250 x 50 mm) usda.gov
Mobile Phase AWater with 1% Acetic Acid usda.gov
Mobile Phase BAcetonitrile usda.gov
Gradient30% B to 70% B over 45 minutes usda.gov
Flow Rate50 mL/min usda.gov
DetectionUV at 210 nm usda.gov
Sample PreparationFreeze-dried fractions from Flash Chromatography dissolved in methanol usda.gov

While less common for soyasaponin purification than RP-HPLC, normal-phase (NP-HPLC) can be a valuable alternative or complementary technique. open.ac.uknih.gov In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. This mode separates compounds based on their polarity, with less polar compounds eluting first. NP-HPLC can be particularly useful for separating isomers or highly polar glycosides that are poorly resolved by reversed-phase methods. A study on legume saponins utilized normal-phase silica column chromatography with chloroform:methanol:water mixtures to isolate a novel saponin after an initial reversed-phase flash chromatography step. open.ac.uk

Medium-Pressure Liquid Chromatography (MPLC) for Fractionation

Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate purification step, bridging the gap between low-pressure methods like flash chromatography and high-pressure HPLC. It is often used to fractionate crude extracts to isolate groups of compounds before final high-resolution purification. arccjournals.com Research has shown the successful use of MPLC with C18 ODS (octadecylsilane) resin to fractionate crude soyasaponin extracts based on polarity. arccjournals.com By applying a gradient of increasing methanol in water, researchers can separate saponin-rich fractions from other co-extractives. arccjournals.com These fractions are then collected and can be further purified using semi-preparative HPLC to isolate individual compounds. arccjournals.com

Table 2: MPLC System Parameters for Soyasaponin Fractionation
ParameterConditionReference
Stationary PhaseC18 ODS Resin arccjournals.com
Mobile Phase AWater with 0.025% Trifluoroacetic Acid (TFA) arccjournals.com
Mobile Phase BMethanol arccjournals.com
ElutionStep or linear gradient of increasing methanol concentration arccjournals.com
Sample Load50 mg of crude saponin extract per 5 mL injection arccjournals.com
PurposeFractionation of crude extract by polarity prior to HPLC arccjournals.com

Flash Chromatography Techniques

Flash chromatography is a rapid, low-to-medium pressure purification technique primarily used for the initial fractionation of crude plant extracts. iitkgp.ac.inteledynelabs.com It is an air-pressure driven form of column chromatography that allows for faster and more efficient separations than traditional gravity-fed columns. For soyasaponin isolation, reversed-phase flash chromatography is particularly effective. open.ac.ukusda.gov In this setup, a column is packed with a C18 bulk medium, and the crude extract, dissolved in a suitable solvent, is loaded onto the column. usda.gov A binary solvent gradient, such as water/acetonitrile with a small amount of acetic acid, is then used to elute the compounds. usda.gov The effluent is monitored by a UV detector, and fractions are collected automatically. This step effectively separates the saponin fraction from more polar impurities and some less polar compounds, providing a cleaner sample for subsequent HPLC purification. usda.gov

Table 3: Flash Chromatography Protocol for Pre-purification of Soyasaponins
ParameterConditionReference
Stationary PhasePreparative C18 Reversed-Phase Silica (e.g., 125 Å, 55-105 µm) usda.gov
Column Dimensions40 mm x 150 mm usda.gov
Mobile Phase AWater with 0.5% Acetic Acid usda.gov
Mobile Phase BAcetonitrile usda.gov
Gradient30% B to 80% B over 30 minutes usda.gov
Flow Rate30 mL/min usda.gov
DetectionUV at 210 nm usda.gov

Solid Phase Extraction (SPE) Protocols for Enrichment and Fractionation

Solid Phase Extraction (SPE) is a versatile sample preparation technique used for the cleanup, concentration, and fractionation of analytes from a complex mixture. thermofisher.comwaters.com It operates on the same principles as HPLC but uses disposable cartridges or 96-well plates. thermofisher.com For soyasaponin purification, SPE is an economical and effective method to remove interfering compounds, particularly isoflavones, which often have overlapping polarities with saponins. nih.gov

A common protocol involves using a C18 SPE cartridge. open.ac.uk The crude extract is loaded onto the conditioned cartridge, and a stepwise elution with increasing concentrations of an organic solvent, typically methanol in water, is performed. This allows for selective fractionation. For instance, isoflavones can be eluted with a lower methanol concentration, while the more strongly retained soyasaponins require a higher methanol concentration for elution. nih.gov This method can also achieve partial separation between different soyasaponin groups, such as group A and group B. nih.govresearchgate.net The resulting saponin-rich fraction is concentrated and significantly cleaner, making it ideal for subsequent high-resolution chromatographic analysis. nih.govnih.gov

Table 4: General SPE Protocol for Soyasaponin Enrichment
StepSolvent/ActionPurposeReference
ConditioningMethanol, followed by waterTo activate the C18 sorbent thermofisher.com
Sample LoadingCrude extract dissolved in low-concentration organic solvent (e.g., 30% methanol)To adsorb analytes onto the sorbent researchgate.net
WashingAqueous solvent (e.g., 20-40% methanol in water)To elute polar impurities and some isoflavones nih.gov
ElutionHigher concentration of organic solvent (e.g., 70-100% methanol)To elute the target soyasaponins nih.govopen.ac.uk

Gel Filtration Chromatography for Macromolecular Separation

Gel Filtration Chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. harvardapparatus.com For the purification of natural products like soyasaponins, a specific type of gel filtration media, Sephadex LH-20, is particularly useful. nih.govresearchgate.net Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that is both lipophilic and hydrophilic, allowing for separation in various organic solvents and aqueous mixtures. iitkgp.ac.in

While SEC is the primary mechanism, the separation of soyasaponins on Sephadex LH-20 also involves adsorption effects based on polarity. This technique has been proven effective for the initial fractionation of crude extracts from soy hypocotyls. nih.govresearchgate.net Using methanol as the mobile phase, a Sephadex LH-20 column can effectively separate soyasaponins from isoflavones, yielding a soyasaponin complex that can be further purified by preparative HPLC to obtain individual compounds like Soyasaponin Ac. nih.govresearchgate.net One study reported loading 60 mg of crude extract onto a Sephadex LH-20 column and eluting with methanol at a flow rate of 3.0 mL/min to successfully fractionate isoflavones and soyasaponins. nih.gov

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful and versatile liquid-liquid partition chromatography technique for the separation and purification of natural products, including soyasaponins. researchgate.netglobalresearchonline.net Unlike traditional column chromatography, HSCCC utilizes a liquid stationary phase held in place by a centrifugal force, eliminating the need for a solid support and thereby avoiding irreversible sample adsorption. nih.govscribd.com This technique is particularly advantageous for separating compounds with a wide range of polarities from crude extracts. scribd.com

The successful application of HSCCC in soyasaponin separation relies heavily on the selection of an appropriate two-phase solvent system. scribd.comresearchgate.net The ideal system should ensure the stability and solubility of the target analytes while providing a suitable partition coefficient (K value), typically between 0.5 and 1.0, for effective separation. scribd.com A common approach involves the use of a biphasic solvent system, where one phase serves as the stationary phase and the other as the mobile phase. scribd.com

In the context of soyasaponin isolation, HSCCC is often employed as a preliminary fractionation step to separate soyasaponins from other components like isoflavones. researchgate.netspkx.net.cn For instance, a two-phase solvent system of water–butanol–acetic acid has been effectively used to fractionate isoflavones and soyasaponins from a crude extract of soybean germs. researchgate.net In one study, the addition of acetic acid to the n-butanol stationary phase was a key factor in the successful separation. researchgate.net The mobile phase, in this case, was the lower aqueous phase, and the separation was monitored using an evaporative light scattering detector (ELSD). researchgate.net

Following the initial fractionation by HSCCC, further purification is often necessary to isolate individual soyasaponins. Preparative High-Performance Liquid Chromatography (HPLC) is frequently used as a subsequent step to achieve high-purity compounds. researchgate.netspkx.net.cn This combination of HSCCC and preparative HPLC has proven to be an effective protocol for obtaining individual soyasaponins, including acetylated and 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)-conjugated forms. researchgate.net

Table 1: Example of HSCCC Parameters for Soyasaponin Fractionation

ParameterValueReference
Solvent System water–butanol–acetic acid (1:1:0–5.0%, v/v/v) researchgate.net
Stationary Phase Upper phase (n-butanol with acetic acid) researchgate.net
Mobile Phase Lower phase (aqueous) researchgate.net
Flow Rate 3.0 mL/min researchgate.net
Revolution Speed 900 rpm researchgate.net
Sample Size 450 mg crude extract researchgate.net
Detection Evaporative Light Scattering Detector (ELSD) researchgate.net

Purity Assessment and Method Validation in Soyasaponin Ac Isolation Research

Ensuring the purity of isolated compounds and validating the analytical methods used are critical steps in natural product research. For Soyasaponin Ac, a combination of chromatographic and spectroscopic techniques is employed to assess purity and confirm its chemical structure.

Following isolation, the purity of Soyasaponin Ac is typically determined using High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The peak area percentage in the HPLC chromatogram, often monitored at a low UV wavelength (e.g., 205 nm or 210 nm) or with an ELSD, provides a quantitative measure of purity. iastate.eduusda.gov For instance, research has reported achieving purities of over 98% for various soyasaponins after purification by preparative HPLC. researchgate.net

Method validation is essential to demonstrate that the analytical procedures used for isolation and quantification are reliable, accurate, and reproducible. Key validation parameters include linearity, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Linearity: Calibration curves are generated to establish a linear relationship between the concentration of the analyte and the detector response. researchgate.net

Precision: The precision of the method is evaluated by assessing the intra-day and inter-day variations. This is typically expressed as the coefficient of variation (CV), with values below 15% often considered acceptable. nih.govresearchgate.net

LOD and LOQ: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov

Recovery: Recovery studies are performed to determine the efficiency of the extraction and purification process. This involves spiking a sample with a known amount of the standard and measuring the amount recovered. iastate.eduresearchgate.net

Structural elucidation of the purified Soyasaponin Ac is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. spkx.net.cnarccjournals.com ESI-MS is commonly used to determine the molecular weight, while detailed 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) are used to confirm the complete chemical structure. arccjournals.comchemfaces.com

Table 2: Key Parameters in Method Validation for Soyasaponin Analysis

Validation ParameterDescriptionTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient) Measures the linear relationship between concentration and response.r ≥ 0.99 researchgate.net
Intra-day Precision (CV%) Variation within the same day.< 10% nih.govresearchgate.net
Inter-day Precision (CV%) Variation between different days.< 15% nih.govresearchgate.net
Recovery (%) Efficiency of the extraction and purification process.Typically 80-120% iastate.eduresearchgate.net
Limit of Quantification (LOQ) Lowest quantifiable concentration.Varies by method and analyte researchgate.netnih.gov

Quantitative and Qualitative Analytical Techniques for Soyasaponin Ac

High-Performance Liquid Chromatography (HPLC) for Soyasaponin Ac Quantification

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent analytical technique for the analysis of soyasaponins. nih.gov It utilizes a reversed-phase column, most commonly a C18 column, to separate compounds based on their hydrophobicity. nih.govusda.govscispace.com For a compound like Soyasaponin Ac, which belongs to the group A soyasaponins, specific detection methods are required due to its molecular structure.

Evaporative Light Scattering Detection (ELSD) Techniques

Evaporative Light Scattering Detection (ELSD) is another powerful technique for the quantification of Soyasaponin Ac. Unlike UV/PDA detection, ELSD is a mass-based detection method and does not require the analyte to have a chromophore, making it universally applicable for all soyasaponins. nih.govscispace.com The principle involves the nebulization of the column effluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.

Research has established that the ELSD signal responses for various soyasaponins are fundamentally similar under specific operating conditions. researchgate.net This allows for the quantification of multiple soyasaponins, including Soyasaponin Ac, using a single, readily available soyasaponin standard, such as Soyasaponin I or Soyasaponin Bb, as an external standard. researchgate.netbwise.kr This approach simplifies the analytical process, bypassing the need for isolating and purifying every individual soyasaponin standard. researchgate.net

ParameterTypical ConditionReference
ColumnReversed-Phase C18 scispace.combwise.kr
Mobile PhaseAcetonitrile (B52724) and water with 0.1% Trifluoroacetic Acid (TFA) bwise.kr
DetectorEvaporative Light Scattering Detector (ELSD) researchgate.netnih.gov
Drift Tube Temperature70 °C researchgate.netbwise.kr
Nebulizing GasNitrogen researchgate.netbwise.kr
Gas Pressure50.0 psi researchgate.netbwise.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally effective for both the qualitative and quantitative analysis of Soyasaponin Ac, providing high selectivity, specificity, and structural information. scispace.comnih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (UPLC-ESI-TOF/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) mass analyzer, it becomes a formidable tool for comprehensive metabolite profiling. researchgate.netlawdata.com.tw

UPLC-ESI-TOF/MS analysis allows for the accurate mass measurement of parent and fragment ions, which is critical for the confident identification of compounds like Soyasaponin Ac in complex mixtures. rsc.orgnih.gov In one study, Soyasaponin Ac was characterized using this method, identified by its retention time and specific mass-to-charge ratio in positive ion mode. rsc.org The high resolving power of TOF-MS enables the determination of elemental compositions, distinguishing between compounds with very similar masses. rsc.orgnih.gov

ParameterObserved Value for Soyasaponin AcReference
Analytical TechniqueUPLC-ESI-TOF/MS rsc.org
Ionization ModePositive rsc.org
Retention Time (min)10.26 rsc.org
Molecular FormulaC67H104O32 rsc.org
Calculated Mass (Da)1420.6511 rsc.org
Observed [M+H]+ (m/z)1421.6506 rsc.org

Triple Quadrupole Mass Spectrometry for Targeted Quantification

For highly selective and sensitive quantification, triple quadrupole (QqQ) mass spectrometers are frequently employed. lidsen.comthno.org This technique operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, which involves monitoring a specific precursor-to-product ion transition for the target analyte.

In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of Soyasaponin Ac). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to select a specific, characteristic fragment ion. This two-stage mass filtering significantly reduces chemical noise and matrix interference, providing excellent sensitivity and specificity for quantification, even at low concentrations. While specific MRM transitions for Soyasaponin Ac are established during method development, the use of triple quadrupole LC-MS has been successfully applied for the quantification of other soyasaponins, demonstrating its suitability for this class of compounds. lidsen.comthno.org

ParameterTypical SettingReference
InstrumentTriple Quadrupole Mass Spectrometer (QqQ) lidsen.comthno.org
Analysis ModeMultiple Reaction Monitoring (MRM) frontiersin.org
Ionization SourceElectrospray Ionization (ESI) lidsen.comthno.org
Precursor Ion (Q1)[M+H]⁺ or [M-H]⁻ for Soyasaponin Ac lidsen.comthno.org
Product Ion (Q3)Specific fragment ion of Soyasaponin Ac lidsen.comthno.org
Collision GasArgon or Nitrogen frontiersin.org

Development and Validation of Analytical Standards for Soyasaponin Ac

A significant challenge in the accurate quantification of individual soyasaponins, including Soyasaponin Ac, is the limited availability of commercial analytical standards. nih.gov Therefore, the development and validation of in-house standards are often a prerequisite for reliable research.

The process typically begins with the extraction of a crude saponin (B1150181) mixture from a source material rich in group A soyasaponins, such as soybean germ. usda.govresearchgate.net This is followed by purification steps, which may involve a combination of techniques like preparative or semi-preparative HPLC. nih.govresearchgate.net The goal is to isolate Soyasaponin Ac with a high degree of purity.

Once isolated, the identity and structural integrity of the compound must be rigorously confirmed. This involves a suite of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) to confirm the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) to elucidate the complete chemical structure. The purity of the standard is then determined, often by HPLC-PDA or ELSD, and a standard curve is prepared to establish a linear relationship between concentration and detector response for use in quantitative analysis. usda.govcdnsciencepub.com The validation of the analytical method using this standard typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). bwise.krresearchgate.net

Biosynthesis and Metabolic Engineering of Soyasaponin Ac

Elucidation of the Soyasaponin Ac Biosynthetic Pathway in Plants

The creation of Soyasaponin Ac begins with the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid (B12794562) skeleton, which is then elaborately decorated by a series of enzymes. nih.govplos.org This process involves sequential actions of three main enzyme classes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). nih.govfrontiersin.org

Identification and Characterization of β-Amyrin Synthase (BAS) Enzymes

The first committed step in soyasaponin biosynthesis is the cyclization of the precursor 2,3-oxidosqualene into β-amyrin. scispace.com This reaction is catalyzed by the enzyme β-amyrin synthase (BAS), a type of oxidosqualene cyclase (OSC). scispace.comresearchgate.netoup.com This step is a critical branch point, diverting metabolism from the production of essential phytosterols (B1254722) towards the synthesis of secondary metabolites like saponins (B1172615). nih.govresearchgate.net In soybean (Glycine max), the gene GmBAS1 has been identified, and silencing this gene leads to a significant reduction in total soyasaponin content, confirming its crucial role. scispace.comresearchgate.net Similarly, a BAS-encoding cDNA, GgbAS1, has been isolated from licorice (Glycyrrhiza glabra), which also produces soyasaponins. nih.govjst.go.jp

Role of Cytochrome P450 Monooxygenases (CYPs) in Aglycone Modification

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) to create the sapogenin core. nih.govplos.org For group A soyasaponins like Soyosaponin Ac, the aglycone is soyasapogenol A. frontiersin.orgnih.gov The biosynthesis of soyasapogenol A involves multiple hydroxylation steps catalyzed by specific P450 enzymes.

The key steps are:

C-24 Hydroxylation : The enzyme CYP93E1 hydroxylates β-amyrin at the C-24 position. frontiersin.orgfrontiersin.org

C-22 Hydroxylation : The resulting 24-hydroxy-β-amyrin is then hydroxylated at the C-22 position by CYP72A61 to produce soyasapogenol B. mdpi.com

C-21 Hydroxylation : The final and defining step for the soyasapogenol A aglycone is the oxidation at the C-21 position. This reaction is catalyzed by the enzyme CYP72A69, encoded by the Sg-5 gene, which converts soyasapogenol B into soyasapogenol A. nih.govmdpi.commdpi.com A loss-of-function mutation in this gene prevents the production of all group A saponins, including this compound. plos.orgmdpi.com

Table 1: Key P450 Enzymes in Soyasapogenol A Biosynthesis
EnzymeGene (Soybean)FunctionSubstrateProduct
CYP93E1Glyma.08G350800C-24 Hydroxylationβ-Amyrin24-hydroxy-β-amyrin
CYP72A61Not specifiedC-22 Hydroxylation24-hydroxy-β-amyrinSoyasapogenol B
CYP72A69Sg-5 (Glyma.15g243300)C-21 HydroxylationSoyasapogenol BSoyasapogenol A

Mechanisms of Glycosylation by UDP-Glycosyltransferases (UGTs)

The structural diversity of soyasaponins is largely due to the glycosylation of the sapogenin core, a process mediated by UDP-glycosyltransferases (UGTs). nih.govmdpi.com Soyasaponin Ac is a bisdesmosidic saponin (B1150181), meaning it has two sugar chains attached to the soyasapogenol A aglycone, one at the C-3 position and another at the C-22 position. nih.govresearchgate.net

The assembly of the sugar chains is a highly specific process, with different UGTs recognizing specific sugar donors (in the form of UDP-sugars) and specific acceptor molecules. nih.gov

C-3 Sugar Chain : The initial glycosylation at the C-3 position involves the attachment of a glucuronic acid molecule, a reaction catalyzed by a cellulose (B213188) synthase-derived glycosyltransferase (CSyGT), specifically GmCSyGT1. researchgate.netresearchgate.netosaka-u.ac.jp Subsequent sugars are added sequentially. UGT73P2 adds a galactose, and UGT91H4 adds the terminal rhamnose to complete the trisaccharide chain found in this compound. frontiersin.orgmdpi.comoup.com

C-22 Sugar Chain : The glycosylation at the C-22 position begins with the addition of an arabinose molecule. researchgate.netresearchgate.net Further glycosylation at this position is controlled by the Sg-1 locus. nih.govoup.com For Soyasaponin Ac, which has an acetylated xylose as the terminal sugar, the enzyme UGT73F4 (encoded by the Sg-1a allele) is responsible for adding the xylose moiety to the arabinose. oup.com

The construction of the final this compound molecule is a stepwise process involving a specific sequence of glycosylation events.

At the C-3 Position:

Soyasapogenol A is first glycosylated with glucuronic acid by GmCSyGT1. researchgate.netresearchgate.net

UGT73P2 then transfers a galactose residue to the glucuronic acid. mdpi.comoup.comoup.com

Finally, UGT91H4 attaches a rhamnose residue to the galactose, completing the C-3 sugar chain for this compound (Rha-Gal-GlcA). mdpi.comresearchgate.netoup.comoup.com This is the same C-3 sugar chain found on soyasaponin βg. frontiersin.org

At the C-22 Position:

An arabinose sugar is first attached to the C-22 hydroxyl group of soyasapogenol A. researchgate.netresearchgate.net This creates the intermediate known as saponin A0-αg. nih.govoup.com

The UGT73F4 enzyme then adds a xylose molecule to this arabinose residue. oup.com

The resulting molecule, with the completed sugar chains at both positions, is the unacetylated precursor to this compound.

Table 2: Characterized UDP-Glycosyltransferases (UGTs) in Soyasaponin Ac Biosynthesis
EnzymePositionSugar DonorAcceptor SubstrateProduct
GmCSyGT1C-3UDP-Glucuronic AcidSoyasapogenol ASoyasapogenol A 3-O-glucuronide
UGT73P2C-3UDP-GalactoseSoyasapogenol A 3-O-glucuronideSoyasaponin Af
UGT91H4C-3UDP-RhamnoseSoyasaponin AfSoyasaponin γg (unacetylated C-22)
SSAT1C-22UDP-ArabinoseSoyasapogenol ASaponin A0-αg (intermediate)
UGT73F4 (Sg-1a)C-22UDP-XyloseSaponin A0-αgUnacetylated Soyasaponin Ac precursor

Acetylation and Deacetylation Mechanisms in Soyasaponin Ac Maturation

The final step in the formation of mature, bitter-tasting group A soyasaponins like this compound is acetylation. cas.cnresearchgate.net Specifically, the terminal xylose sugar on the C-22 chain is fully acetylated. cas.cnresearchgate.netjipb.net

Recent research has identified the enzyme responsible for this crucial modification. A BAHD-type acyltransferase, named GmSSAcT1, has been shown to catalyze the multiple, consecutive acetylations on the C-22 sugar chain of type-A soyasaponins. researchgate.netjipb.net The disruption of the GmSSAcT1 gene through genome editing results in the complete loss of acetylated type-A soyasaponins and the accumulation of their null-acetyl precursors. cas.cnjipb.net This finding highlights that GmSSAcT1 is the key enzyme for the final maturation step that confers the characteristic bitterness to Soyasaponin Ac. nih.govresearchgate.net Interestingly, this acetylation is also vital for the plant, as the accumulation of the unacetylated precursors has been shown to be toxic and inhibit seed germination. cas.cnjipb.netnih.gov

DDMP Conjugation and Hydrolysis Pathways

Soyasaponins are broadly categorized into several groups, with group A and 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) saponins being two major types found in soybeans. mdpi.com DDMP saponins are distinguished by the presence of a DDMP moiety attached at the C-22 position of the soyasapogenol B aglycone. mdpi.comusda.gov These DDMP-conjugated saponins are considered the native forms in intact plant tissues but are known to be unstable. mdpi.comusda.gov

The biosynthesis of DDMP soyasaponins is not entirely understood, but research suggests the involvement of specific enzymes. A uridine (B1682114) diphosphate-dependent glycosyltransferase (UGT) from the UGT73B4 family, encoded by the gene Glyma.16G033700 in soybeans, has been proposed to function as a DDMP transferase. mdpi.com This enzyme is thought to catalyze the production of DDMP saponins from group B saponin precursors or directly from soyasapogenol B. mdpi.com

During extraction, processing, and storage, the labile DDMP moiety is often cleaved. mdpi.comusda.gov This hydrolysis leads to the conversion of DDMP saponins into group B and, to a lesser extent, group E soyasaponins. mdpi.comusda.gov This transformation can be induced intentionally through methods like alkaline hydrolysis. ebi.ac.uknih.gov Treatment with anhydrous methanol (B129727) under alkaline conditions has been shown to effectively transform DDMP-conjugated saponins such as βg, βa, γg, and γa into their non-DDMP counterparts, soyasaponin I and soyasaponin III, without altering the glycosidic bond at the C-3 position. ebi.ac.uk

Genetic Regulation of Soyasaponin Ac Biosynthesis

The structural diversity and accumulation of soyasaponins, including Soyasaponin Ac, are under complex genetic control, involving numerous biosynthetic and regulatory genes.

Identification and Functional Analysis of Genes (e.g., Sg-1, Sg-3, Sg-4)

Genetic studies in soybean have identified several key loci (Sg loci) that regulate the composition of the sugar chains attached to the saponin aglycone, thereby determining the final structure of the soyasaponin molecule. researchgate.netoup.com

Key genes involved in the glycosylation of soyasaponins include:

Sg-1 : Located on chromosome 7, this locus encodes a UDP-sugar-dependent glycosyltransferase and determines the terminal sugar at the C-22 position of group A saponins. oup.commdpi.com Different alleles result in different enzymes; for example, the Sg-1a allele produces a xylosyltransferase (UGT73F4), while the Sg-1b allele produces a glucosyltransferase (UGT73F2). mdpi.com

Sg-3 : This locus, mapped to chromosome 10, controls the addition of the terminal (third) glucose molecule to the C-3 sugar chain of both group A and DDMP saponins. researchgate.netoup.comsemanticscholar.org The gene responsible has been identified as Glyma.10G104700, which encodes a putative glycosyltransferase (UGT91H9). researchgate.netmdpi.com A mutation in this gene leads to the absence of saponins carrying this terminal glucose, such as soyasaponin Ab. researchgate.netresearchgate.net

Sg-4 : Mapped to chromosome 1, the Sg-4 locus governs the attachment of the second sugar, an arabinose residue, at the C-3 position. oup.comsemanticscholar.orgresearchgate.net Unlike Sg-1 and Sg-3, the specific gene for Sg-4 has not yet been cloned. researchgate.netoup.comresearchgate.net

GmSGT2 : Identified as Glyma.11G053400, this gene encodes the enzyme UGT73P2, which is responsible for adding the second sugar (galactose) to the C-3 position of the aglycone. researchgate.netmdpi.commdpi.com

GmSGT3 : This gene (Glyma.08G181000) encodes the enzyme UGT91H4, which conjugates rhamnose as the third sugar at the C-3 position. researchgate.netmdpi.commdpi.com The biosynthesis of soyasaponins with either a terminal glucose or rhamnose is seen as a competitive pathway controlled by the Sg-3 and GmSGT3 genes, respectively. researchgate.net

Gene/LocusGene ID (Glycine max)FunctionReference
Sg-1Glyma.07G254600Controls the terminal sugar at the C-22 position of group A saponins. oup.commdpi.com
Sg-3Glyma.10G104700Conjugates the terminal (third) glucose at the C-3 sugar chain. researchgate.netsemanticscholar.orgmdpi.com
Sg-4Not yet clonedControls the addition of the second arabinose at the C-3 sugar chain. oup.comsemanticscholar.orgresearchgate.net
GmSGT2Glyma.11G053400Conjugates the second galactose at the C-3 sugar chain. researchgate.netmdpi.commdpi.com
GmSGT3Glyma.08G181000Conjugates the third rhamnose at the C-3 sugar chain. researchgate.netmdpi.commdpi.com

Transcriptome Analysis and Gene Expression Patterns

Transcriptome analysis, particularly through RNA sequencing (RNA-seq), has become a vital tool for identifying candidate genes involved in soyasaponin biosynthesis and understanding their expression patterns. frontiersin.orgmdpi.com These studies have revealed complex regulatory patterns, including diurnal regulation of the biosynthetic pathway.

In soybean roots, the expression of soyasaponin and isoflavone (B191592) biosynthetic genes follows opposite diurnal patterns. nih.gov Genes encoding key enzymes for soyasaponin biosynthesis, such as β-amyrin synthase (BAS), cytochrome P450s (CYP), and UDP-glucuronosyltransferases (UGT), show increased expression levels during the night (from ZT18 to ZT0) and decreased expression during the day. biorxiv.orgnih.gov This is in direct contrast to isoflavone biosynthetic genes, which are highly expressed during the daytime. nih.govnih.gov

Co-expression network analyses have been employed to identify clusters of genes that are regulated together, providing insights into the complete metabolic pathway. biorxiv.orgnih.govresearchgate.net These analyses have successfully separated the gene clusters for isoflavone and soyasaponin biosynthesis and have highlighted candidate transporter genes, such as those from the ABC and MATE families, that show expression patterns tightly correlated with the biosynthetic genes. nih.govbiorxiv.orgnih.gov

Regulatory Networks and Transcription Factors Influencing Soyasaponin Production

The coordinated expression of soyasaponin biosynthetic genes is controlled by complex regulatory networks involving various transcription factors (TFs). mdpi.com Several TF families, including basic helix-loop-helix (bHLH), WRKY, bZIP, and APETALA2/Ethylene Response Factor (AP2/ERF), have been identified as regulators of triterpenoid saponin biosynthesis. mdpi.comfrontiersin.org

Key findings on transcription factors include:

bHLH Transcription Factors : Members of the bHLH family are prominent positive regulators. In the model legume Medicago truncatula, two jasmonate-inducible bHLH TFs, TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR1 (TSAR1) and TSAR2, have been shown to direct triterpene saponin biosynthesis. frontiersin.orgnih.gov Overexpression of TSAR1 primarily stimulates the biosynthesis of nonhemolytic soyasaponins. nih.gov In Glycyrrhiza uralensis (licorice), the bHLH TF GubHLH3 positively regulates the expression of soyasaponin biosynthetic genes, including β-amyrin synthase (bAS), CYP93E3, and CYP72A566. oup.comoup.com

Jasmonate Signaling : The plant hormone methyl jasmonate (MeJA) is a key signaling molecule that induces the production of soyasaponins. oup.comsci-hub.secore.ac.uk Application of MeJA upregulates the transcription of key biosynthetic genes like bAS and squalene (B77637) synthase (SQS), as well as regulatory TFs like GubHLH3. oup.comoup.com This suggests that MeJA-responsive TFs are central to the regulation of the pathway. oup.com

Negative Regulators : While positive regulators are more studied, some negative regulators have also been identified. In M. truncatula, the basic leucine (B10760876) zipper (bZIP) TFs, bZIP17 and bZIP60, have been shown to downregulate jasmonate-dependent triterpenoid saponin synthesis. mdpi.com

MicroRNAs (miRNAs) : Emerging evidence indicates that miRNAs, which are small non-coding RNA molecules, are also involved in regulating terpenoid biosynthesis by targeting the genes of biosynthetic enzymes or transcription factors. mdpi.comfrontiersin.org

Transcription FactorFamilyOrganismFunctionReference
TSAR1bHLHMedicago truncatulaPositively regulates nonhemolytic soyasaponin biosynthesis. nih.gov
TSAR2bHLHMedicago truncatulaPositively regulates hemolytic saponin biosynthesis. nih.gov
GubHLH3bHLHGlycyrrhiza uralensisPositively regulates soyasaponin biosynthetic genes (bAS, CYP93E3, CYP72A566). oup.comoup.com
bZIP17 / bZIP60bZIPMedicago truncatulaNegatively regulate jasmonate-dependent triterpenoid saponin synthesis. mdpi.com

Biotransformation and Microbial Metabolism of Soyasaponin Ac

Soyasaponins consumed in the diet undergo significant biotransformation, primarily through the metabolic activity of microorganisms in the human gut. iastate.edunih.gov These microbial processes alter the structure of the saponins, which can affect their bioavailability and biological activity. nih.govresearchgate.net

Enzymatic Hydrolysis by Glycosidases (e.g., β-glucosidase)

The primary mechanism of soyasaponin metabolism by gut microbiota is the enzymatic hydrolysis of the sugar chains attached to the aglycone. iastate.edunih.gov Intestinal bacteria, including species of Lactobacilli, Bacteroides, and Bifidobacteria, possess a range of glycosidases, such as β-glucosidase, that can cleave the glycosidic bonds. iastate.edu

This hydrolysis occurs in a sequential manner, where sugars are removed one by one. nih.gov A well-documented example is the metabolism of Soyasaponin I. Human fecal microorganisms first hydrolyze the terminal rhamnose from the C-3 sugar chain to produce Soyasaponin III. iastate.edunih.gov Subsequent hydrolysis of the remaining sugars yields the aglycone, Soyasapogenol B, as the final metabolic product. iastate.edunih.gov This suggests that dietary soyasaponins are progressively broken down into smaller, more hydrophobic metabolites within the gut. nih.gov

In addition to microbial enzymes, plants themselves contain enzymes that can modify soyasaponins. A soyasaponin β-glucosidase (GmSSBG1) has been identified and characterized in soybean, which specifically hydrolyzes the arabinose residue at the C-22 position of certain soyasaponins. researchgate.net Furthermore, some fungi, such as Neocosmospora vasinfecta, produce saponin hydrolases that can degrade soyasaponins to their aglycone form. asm.org The preparation of intermediate soyasaponin metabolites can also be achieved in vitro through a combination of alkaline treatment for deacetylation and enzymatic treatment with β-glucosidase for deglucosylation. nih.gov

Fungal Biotransformation Systems (e.g., Aspergillus parasiticus)

Fungal biotransformation presents a promising avenue for modifying soyasaponins, including the precursors to Soyasaponin Ac. Certain fungi can hydrolyze the sugar moieties of soyasaponins, leading to the production of various soyasapogenols.

One notable example is the use of Aspergillus parasiticus for the biotransformation of soybean saponin to soyasapogenol B. researchgate.netrjpbcs.com Research has demonstrated that A. parasiticus possesses the ability to hydrolyze soybean saponin to its aglycone, soyasapogenol B. rjpbcs.com Studies have focused on optimizing the conditions for this biotransformation to maximize the yield of soyasapogenol B. researchgate.net For instance, the biotransformation efficiency was significantly increased from 13.44% to 65% under optimized conditions. researchgate.net Further enhancements have been achieved by immobilizing A. parasiticus cells on polyurethane foam, which increased the yield of soyasapogenol B to 79.45% in the initial cycle and up to 89.40% in subsequent batches. rjpbcs.com This demonstrates the potential of using fungal systems for the targeted production of soyasaponin derivatives.

Screening of various fungal isolates has shown that A. parasiticus is among the most potent for this transformation. researchgate.netbenthamopen.com Other fungi, such as Aspergillus flavus and Aspergillus terreus, have also been investigated for their saponin hydrolase activity. benthamopen.com The enzymatic activity of these fungi allows for the cleavage of sugar chains from the soyasaponin backbone, a critical step in producing various bioactive compounds. benthamopen.combenthamopenarchives.com

Table 1: Fungal Biotransformation of Soybean Saponin

Fungal StrainProductKey FindingsReference
Aspergillus parasiticusSoyasapogenol BDemonstrated high efficiency in hydrolyzing soybean saponin. Optimization of culture conditions significantly increased yield. Immobilization of cells further enhanced production. researchgate.netrjpbcs.com
Aspergillus flavusSoyasapogenol BExhibited both extracellular and intracellular saponin hydrolase activity. benthamopen.combenthamopenarchives.com
Aspergillus terreusSoyasapogenol BScreened for its ability to produce saponin hydrolase. benthamopen.com

In Vitro Generation of Intermediate Metabolites (e.g., by Deacetylation, Deglucosylation)

The generation of intermediate soyasaponin metabolites can also be achieved through in vitro enzymatic and chemical methods. These processes, such as deacetylation and deglucosylation, mimic the metabolic transformations that occur in vivo, for instance, by human gut microbiota. nih.govacs.org

Recent studies have successfully prepared in vivo intermediate soyasaponins with high purity (>90%) through a combination of alkaline treatment for deacetylation and β-glucosidase treatment for deglucosylation. nih.govdntb.gov.ua This approach allows for the targeted production of specific soyasaponin metabolites that are otherwise difficult to isolate from natural sources. nih.gov For example, the metabolism of soyasaponin I by human fecal microorganisms has been shown to produce soyasaponin III and subsequently soyasapogenol B through sequential deglycosylation. acs.org

The ability to generate these intermediates in vitro is significant for studying their biological activities. Research has indicated that these intermediate metabolites may possess enhanced anti-inflammatory and antioxidant activities compared to their parent compounds. nih.gov The terminal acetylated sugar at the C-22 position of group A saponins, which includes Soyasaponin Ac, is associated with a bitter taste. jst.go.jp Therefore, deacetylation can also be a strategy to improve the sensory properties of soy-based products. jst.go.jp

Table 2: In Vitro Modification of Soyasaponins

Modification ProcessEnzyme/TreatmentResulting MetaboliteSignificanceReference
DeacetylationAlkaline treatmentDeacetylated soyasaponinsRemoval of acetyl groups, potentially altering bioactivity and taste. nih.govjst.go.jp
Deglucosylationβ-glucosidaseDeglucosylated soyasaponinsRemoval of glucose units from the sugar chain, mimicking metabolic processes. nih.gov
Sequential DeglycosylationHuman fecal microorganismsSoyasaponin III, Soyasapogenol BDemonstrates the metabolic pathway of soyasaponins in the human gut. acs.org

Diurnal and Developmental Regulation of Soyasaponin Ac Metabolism in Plants

The biosynthesis and accumulation of soyasaponins, including Soyasaponin Ac, are subject to complex regulatory mechanisms within the plant, including diurnal and developmental controls.

Transcriptome and metabolite analyses in soybean have revealed that the genes involved in soyasaponin biosynthesis exhibit diurnal regulation. researchgate.netbiorxiv.orgnih.govnih.gov Specifically, the expression of soyasaponin biosynthetic genes tends to be higher during the nighttime. researchgate.netbiorxiv.orgnih.govnih.gov This is in contrast to the biosynthetic genes for isoflavones, another class of specialized metabolites in soybean, which are more highly expressed during the daytime. researchgate.netbiorxiv.orgnih.gov The expression of key enzymes in the soyasaponin pathway, such as β-amyrin synthase, cytochrome P450s, and UDP-glucuronosyltransferases, increases from the evening into the night. biorxiv.orgnih.gov

Developmentally, the accumulation and secretion of soyasaponins vary. For instance, soyasaponin secretion from roots is highest during the early vegetative stages of the plant. researchgate.net The composition of soyasaponins also differs between plant tissues and what is exuded into the rhizosphere, suggesting the involvement of specific transporters and regulatory mechanisms. researchgate.net While group A and group B soyasaponins are secreted from the roots, DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one)-conjugated soyasaponins, which are abundant in the roots, are not secreted in significant amounts. researchgate.net

Metabolic Engineering Strategies for Enhanced or Modified Soyasaponin Ac Production

Metabolic engineering offers a powerful approach to enhance or modify the production of soyasaponins like Soyasaponin Ac in plants and microbial systems. These strategies often involve the manipulation of key genes in the biosynthetic pathway.

Overexpression of genes encoding enzymes in the soyasaponin pathway is a common strategy. For example, up-regulating the expression of β-amyrin synthase (bAS), a crucial enzyme that catalyzes the first committed step in triterpenoid saponin biosynthesis, can lead to increased production. oup.com Similarly, the expression of squalene synthase (SQS) and UDP-glucuronosyltransferases can be targeted. oup.com The application of elicitors like methyl jasmonate has been shown to stimulate the accumulation of soyasaponins in cell cultures of Glycyrrhiza glabra by up-regulating the transcription of bAS and SQS genes. oup.com

Another approach involves altering the expression of cytochrome P450 enzymes that are responsible for the oxidation steps in the pathway. nih.gov For instance, the oxidation of β-amyrin at different positions leads to the biosynthesis of either glycyrrhizin (B1671929) or soyasaponins. nih.gov By manipulating the expression of specific P450s, it may be possible to channel metabolic flux towards the desired soyasaponin.

Furthermore, the identification and characterization of acetyltransferases responsible for the final modifications of soyasaponins, such as the acetylation of the terminal sugar on the C-22 chain of group A soyasaponins, opens up new possibilities for targeted engineering. jipb.net A recently identified BAHD acetyltransferase, GmSSAcT1, is responsible for the acetylation of type-A soyasaponins. jipb.net Modifying the activity of such enzymes could lead to the production of soyasaponins with altered properties, such as reduced bitterness. jst.go.jpjipb.net

Mechanistic Investigations of Soyasaponin Ac Biological Activities in Vitro and Cellular Studies

Anti-inflammatory Mechanism Research

In vitro studies using various cellular models have demonstrated that Soyasaponin Ac possesses significant anti-inflammatory properties. The mechanisms underlying these effects involve the modulation of key inflammatory mediators and the interruption of critical intracellular signaling cascades.

Modulation of Inflammatory Markers (e.g., Nitric Oxide, TNF-α, IL-1β, IL-6) in Cellular Models

Research has consistently shown that Group A soyasaponins can suppress the production of pro-inflammatory molecules in stimulated immune cells, such as macrophages. In studies using lipopolysaccharide (LPS)-activated murine macrophage cell lines (e.g., RAW 264.7), Soyasaponin A1 and A2 dose-dependently inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) scienceopen.com. The production of NO is catalyzed by inducible nitric oxide synthase (iNOS), and soyasaponins were found to down-regulate the expression of iNOS mRNA, contributing to the decreased NO levels scienceopen.com.

Furthermore, these soyasaponins significantly reduce the secretion of other key pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1β (IL-1β) biomolther.orgnih.govnih.gov. By curbing the release of this array of inflammatory markers, Soyasaponin Ac helps to mitigate the inflammatory response at a cellular level.

Table 1: Effect of Group A Soyasaponins on Inflammatory Markers in Cellular Models

Cellular Model Stimulant Soyasaponin Studied Observed Effect Reference
RAW 264.7 Macrophages LPS Soyasaponin A1, A2 Inhibition of Nitric Oxide (NO) production scienceopen.com
RAW 264.7 Macrophages LPS Soyasaponin A1, A2 Inhibition of Tumor Necrosis Factor-α (TNF-α) production scienceopen.com
Murine Macrophages LPS Soyasaponin A1, A2 Reduction in Interleukin-6 (IL-6) levels biomolther.org

Investigation of Intracellular Signaling Pathways (e.g., Akt/mTOR/p70s6k, NF-κB, IκB-α phosphorylation)

The anti-inflammatory effects of Soyasaponin Ac are mechanistically linked to its ability to interfere with crucial signaling pathways that regulate the expression of inflammatory genes. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation nih.govacs.orgviamedica.pl.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by agents like LPS, IκB-α is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation and the subsequent release of NF-κB nih.gov. The freed NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. Studies have revealed that Soyasaponins A1 and A2 effectively block this process by blunting the LPS-induced phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of IκB-α viamedica.plnih.gov. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory cascade viamedica.plmdpi.com.

Further upstream, research indicates that soyasaponins can inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway acs.orgviamedica.plnih.gov. The PI3K/Akt pathway is known to be an upstream activator of NF-κB nih.gov. By suppressing the LPS-induced activation of Akt, soyasaponins effectively cut off a key signal required for NF-κB activation acs.orgviamedica.plnih.gov. While the direct modulation of the mammalian target of rapamycin (mTOR) and p70S6 kinase (p70s6k) by Soyasaponin Ac is less documented, the inhibition of the PI3K/Akt axis strongly suggests a potential downstream effect on the Akt/mTOR/p70s6k pathway, which is a critical regulator of cell growth and proliferation sciopen.commdpi.comresearchgate.netnih.gov.

Anti-proliferation and Apoptosis Induction Studies in Cellular Models

In addition to their anti-inflammatory effects, soyasaponins have been investigated for their anti-cancer properties, specifically their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.

Effects on Cell Cycle Progression

The proliferation of cancer cells is characterized by dysregulated cell cycle progression. Several studies have shown that soyasaponins can interfere with this process. Treatment of human colon cancer cells (HCT-15) with an extract containing group B soyasaponins led to an increase in the percentage of cells in the S phase of the cell cycle. In other studies using total soyasaponin extracts on HeLa and Hep-G2 cells, treatment resulted in an increased population of sub-G1 cells, which is indicative of apoptotic cell fragments. Furthermore, soyasapogenin A, the aglycone core of Group A soyasaponins, has been reported to induce cell cycle arrest in breast cancer cells, further highlighting the role of these compounds in controlling cell proliferation nih.gov.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation)

A key mechanism for the anti-cancer activity of soyasaponins is the induction of apoptosis. This process is often mediated by a family of cysteine proteases known as caspases. Once activated, initiator caspases (like caspase-9) trigger a cascade that activates executioner caspases (like caspase-3), leading to the dismantling of the cell.

Studies on various soyasaponins have confirmed their ability to trigger this pathway. For instance, Soyasaponin Ag, an isomer of Soyasaponin A, was found to facilitate apoptosis and increase caspase-3 activity in triple-negative breast cancer cell lines. Similarly, Soyasaponin B has been shown to promote the cleavage of caspase-3 and PARP (a substrate of caspase-3), leading to caspase-dependent apoptosis in clear cell renal cell carcinoma cells. This activation of the caspase cascade is a central mechanism by which soyasaponins eliminate cancerous cells.

Modulation of Specific Protein Pathways (e.g., HDAC1-NF-κB, PETEN, Caspase-3, c-met, VEGF)

The anti-proliferative and pro-apoptotic activities of Soyasaponin Ac are governed by its interaction with a network of specific protein pathways.

Caspase-3: As detailed previously, the activation and cleavage of Caspase-3 is a critical downstream event in the apoptotic pathway induced by soyasaponins, serving as a key executioner of programmed cell death.

HDAC1-NF-κB and PTEN: The direct modulation of histone deacetylase 1 (HDAC1) in the context of NF-κB signaling, or the tumor suppressor protein PTEN, by Soyasaponin Ac has not been extensively documented in the current scientific literature.

c-met and VEGF: The c-Met and Vascular Endothelial Growth Factor (VEGF) signaling pathways are crucial for tumor invasion, angiogenesis, and metastasis. While targeting these pathways is a valid anti-cancer strategy, direct inhibition or modulation by Soyasaponin Ac is not a widely reported mechanism in existing in vitro studies.

Table 2: Summary of Investigated Protein Pathway Modulation by Soyasaponins

Pathway/Protein Soyasaponin Studied Cellular Model Observed Effect Reference
Caspase-3 Soyasaponin Ag MDA-MB-468, MDA-MB-231 Increased activity

| Caspase-3 | Soyasaponin B | ccRCC cells | Increased cleavage | |

Sialyltransferase Inhibition and Its Cellular Consequences

There is no specific information available in the reviewed scientific literature regarding the sialyltransferase inhibition activity of Soyasaponin Ac and its subsequent cellular consequences. Research in this area has primarily focused on other isomers, notably Soyasaponin I, which has been identified as a potent sialyltransferase inhibitor.

Enzyme Modulation Studies

Protein Kinase C Activity Modulation

The modulatory effects of soyasaponins on Protein Kinase C (PKC) activity have been explored for isomers like Soyasaponin I and Soyasaponin III. However, there is no available research detailing the specific interaction between Soyasaponin Ac and PKC.

Effects on Cellular Pigmentation Processes

Attenuation of Melanogenesis Pathways

While compounds like Soyasaponin I and Soyasaponin Ag have been investigated for their ability to attenuate melanogenesis, no such studies have been published for Soyasaponin Ac.

Modulation of ERK and PKA/CREB Signaling in Melanoma Cells

The modulation of key signaling pathways in melanoma cells, such as ERK and PKA/CREB, has been a focus of research for other soyasaponins, particularly Soyasaponin I. There is currently no scientific literature available that describes the effects of Soyasaponin Ac on these specific signaling cascades.

Genetic and Environmental Influences on Soyasaponin Ac Content and Profile

Varietal and Cultivar Differences in Soyasaponin Ac Accumulation

The genetic makeup of a soybean variety or cultivar is a primary determinant of its soyasaponin profile. usda.govkoreascience.kr Significant variations in the content of different soyasaponins have been observed among various soybean cultivars. koreascience.kriastate.edutandfonline.com For instance, research has highlighted that the accumulation of specific soyasaponins is highly dependent on the variety. tandfonline.com

Soyasaponin Ac belongs to group A soyasaponins. tandfonline.com The presence and concentration of group A soyasaponins, which also include soyasaponin Aa and Ab, are known to differ among soybean varieties. tandfonline.com Some varieties may naturally lack or have very low levels of group A saponins (B1172615). plos.org For example, the Japanese cultivar 'Mikuriya-ao' is known to be deficient in certain soyasaponins due to a genetic mutation. oup.comnih.gov This cultivar lacks the enzyme responsible for adding a specific sugar molecule to the soyasapogenol core, altering the final saponin (B1150181) composition. tandfonline.comoup.comnih.gov

The accumulation of Soyasaponin Ac, which has a rhamnose sugar at the terminal end of its C-3 sugar chain, is specifically controlled by the gene GmSGT3. oup.comnih.gov A mutation in this gene, as seen in the gmsgt3 mutant EnT-0440, leads to a deficiency in both Soyasaponin Ac and Soyasaponin βg. oup.com This demonstrates a clear genetic basis for the presence and quantity of Soyasaponin Ac in different soybean lines.

Table 1: Influence of Genotype on Soyasaponin Ac and Related Saponins

Soybean Line/Cultivar Key Gene/Mutation Impact on Soyasaponin Ac and Related Saponins Reference
'Enrei' (Wild Type) Functional Sg-3 and GmSGT3 Accumulates Soyasaponin Ab, αg, Ac, and βg. oup.com
'Mikuriya-ao' (sg-3) Recessive sg-3 allele Deficient in soyasaponins Ab and αg. Accumulates Ac and βg. oup.comnih.gov
EnT-0440 (gmsgt3 mutant) Mutation in GmSGT3 Deficient in Soyasaponin Ac and βg. Accumulates Ab and αg. oup.com
sg-3 gmsgt3 double mutant Mutations in both Sg-3 and GmSGT3 Deficient in soyasaponins Ab, αg, Ac, and βg. oup.comresearchgate.net
'CWS5095' (sg-5a) Recessive allele of Sg-5 gene Complete absence of group A saponins. plos.org

Agronomic and Environmental Factors Affecting Soyasaponin Ac Composition (e.g., Cultivation Year, Location, Maturity)

While genetics lay the foundation for soyasaponin profiles, environmental conditions and agronomic practices can significantly modulate the accumulation of these compounds. usda.govcambridge.org Factors such as cultivation year, geographical location, and seed maturity stage have all been shown to influence soyasaponin content. usda.govbac-lac.gc.ca

Cultivation Year and Location: Studies have demonstrated that the total saponin content in soybeans can vary depending on the year of cultivation and the location where they are grown. usda.govtandfonline.combac-lac.gc.ca These variations are likely due to differences in environmental factors like sunlight intensity, rainfall, and temperature. usda.govacs.org However, the composition of group A saponins, including Soyosaponin Ac, has been reported to be less affected by cultivation conditions and more dependent on the specific variety. tandfonline.com

Maturity: The developmental stage of the soybean seed also plays a crucial role in soyasaponin content. usda.goviastate.edu Generally, immature plants tend to have higher concentrations of saponins than mature ones. iastate.educambridge.org The profile of secreted soyasaponins can also change throughout the plant's growth stages. For instance, in hydroponic cultures, group A soyasaponins were predominant during vegetative stages. nih.govoup.com

Temperature and Light: Specific environmental stressors like high temperatures can have a complex and cultivar-specific impact on soyasaponin levels. acs.orgresearchgate.net In one study, high temperatures during the seed-filling stage increased total group B soyasaponin concentration in one cultivar but decreased it in another. acs.orgresearchgate.net Light has also been identified as a factor, with light-irradiated germination leading to higher saponin content. iastate.edu Furthermore, the expression of soyasaponin biosynthetic genes can exhibit diurnal regulation, with higher expression observed at nighttime. nih.govbiorxiv.org

Seeding Date: Agronomic practices such as seeding date can consistently affect soyasaponin concentrations. acs.org Earlier seeding has been associated with higher concentrations of group B soyasaponins. acs.org While this finding is for group B, it suggests that management practices can influence the metabolic pathways leading to saponin production.

Table 2: Impact of Environmental and Agronomic Factors on Soyasaponins

Factor Observed Effect Reference
Genotype Primary determinant of soyasaponin profile. acs.org
Environment (Location/Year) Main determinant of soyasaponin B concentration; genotype × environment interactions are less significant. acs.org
Seeding Date Early seeding resulted in higher soyasaponin B concentrations. acs.org
High Temperature Complex and cultivar-specific responses; can increase or decrease total soyasaponin B concentration depending on the cultivar and timing of stress. acs.orgresearchgate.net
Plant Maturity Immature plants generally have higher saponin content. Secretion of group A saponins can be higher in vegetative stages. iastate.educambridge.orgoup.com
Light Light during germination can stimulate saponin production. Biosynthetic genes show diurnal regulation. iastate.edunih.gov

Inheritance Patterns of Soyasaponin Ac Composition

The inheritance of soyasaponin composition in soybeans is governed by a set of specific genes and their alleles. koreascience.kr The variation in the sugar chains attached to the soyasapogenol aglycone is controlled by several genetic loci, including Sg-1, Sg-3, and Sg-4. oup.comnih.govresearchgate.net

The composition of soyasaponins is determined by the combination of alleles at these loci, which can act in co-dominant, dominant, or recessive manners. koreascience.kr For instance, the presence of a terminal glucose or rhamnose on the C-3 sugar chain of the soyasapogenol is genetically controlled. researchgate.net

The gene responsible for adding the terminal rhamnose to create Soyasaponin Ac is GmSGT3 (UGT91H4). oup.comnih.gov A functional GmSGT3 gene is necessary for the accumulation of Soyasaponin Ac. oup.com In contrast, the Sg-3 locus controls the addition of the terminal glucose, leading to the formation of soyasaponin Ab. oup.comnih.gov A recessive sg-3 allele results in the absence of soyasaponin Ab. oup.comnih.govresearchgate.net

Genetic analysis of crosses between different soybean lines has confirmed these inheritance patterns. For example, crossing a mutant lacking Soyasaponin Ac (gmsgt3) with a line that has a defective Sg-3 gene resulted in a double mutant that could not produce soyasaponins with either a terminal rhamnose or glucose at the C-3 position. oup.com This demonstrates the independent and non-redundant roles of these two genes in determining the final soyasaponin profile. nih.gov

The identification of quantitative trait loci (QTLs) associated with soyasaponin concentration further underscores the genetic control of this trait. bac-lac.gc.caresearchgate.net QTLs for soyasaponin I, a group B soyasaponin, have been identified on chromosomes 10 and 16, explaining a significant portion of the phenotypic variation. researchgate.net While specific QTLs for this compound are not as extensively documented in these particular studies, the methodology provides a pathway to identify genomic regions controlling its accumulation.

Table 3: Genes and Loci Controlling Soyasaponin Ac and Related Saponins

Gene/Locus Function Result of Mutation/Recessive Allele Reference
GmSGT3 (UGT91H4) Encodes a glycosyltransferase that adds a terminal rhamnose to the C-3 sugar chain. Absence of Soyasaponin Ac and βg. oup.comnih.gov
Sg-3 (UGT91H9) Encodes a glycosyltransferase that adds a terminal glucose to the C-3 sugar chain. Absence of soyasaponin Ab and αg. oup.comnih.govresearchgate.net
Sg-1 (UGT73F2) Involved in the diversity of sugar moieties in soyasaponins. Affects the overall saponin profile. oup.com
Sg-5 (CYP72A69) Encodes a cytochrome P450 enzyme responsible for soyasapogenol A biosynthesis. Absence of group A saponins. plos.org

Future Directions in Soyasaponin Ac Academic Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The future of Soyasaponin Ac research lies in the comprehensive integration of "omics" technologies to unravel its complex biological roles. By combining genomics, proteomics, and metabolomics, researchers can gain a holistic understanding of how Soyasaponin Ac is synthesized, regulated, and how it interacts with biological systems. nih.govslu.se

Genomics will be instrumental in identifying and characterizing the genes involved in the Soyasaponin Ac biosynthetic pathway. mdpi.com While key enzymes like β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases are known to be involved in soyasaponin synthesis in general, the specific genes responsible for the unique structural modifications of Soyasaponin Ac remain to be fully elucidated. frontiersin.orgkspbtjpb.org Genome-wide association studies (mGWAS) can be employed to link genetic variations in soybean populations with the production levels of Soyasaponin Ac and other related saponins (B1172615). researchgate.net Furthermore, transcriptomic analyses can reveal how the expression of these genes is regulated under different environmental conditions or in response to specific stimuli. researchgate.net

Proteomics , the large-scale study of proteins, will complement genomic data by providing insights into the functional aspects of the enzymes involved in Soyasaponin Ac biosynthesis. By analyzing the proteome of soybean tissues, researchers can identify the specific cytochrome P450 and glycosyltransferase enzymes responsible for the creation of Soyasaponin Ac. nih.gov Integrated proteomic and metabolomic approaches can help decipher the complex molecular mechanisms underlying various traits. nih.gov

Metabolomics , the comprehensive analysis of all metabolites within a biological system, is crucial for understanding the complete picture of soyasaponin diversity and how it is altered by genetic and environmental factors. slu.semdpi.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for separating and identifying the various soyasaponin molecules, including Soyasaponin Ac. nih.gov Metabolomic profiling of different soybean varieties and tissues can reveal the distribution and accumulation patterns of Soyasaponin Ac. mdpi.com Integrating metabolomics with genomics and transcriptomics can help to identify the genes and regulatory networks that control the production of specific soyasaponins. researchgate.net

An integrated multi-omics approach will be particularly powerful. For instance, combining transcriptomic and metabolomic data can reveal correlations between gene expression and metabolite accumulation, providing strong evidence for the function of specific genes in the Soyasaponin Ac biosynthetic pathway. researchgate.net This integrated approach will not only accelerate the discovery of genes involved in its synthesis but also provide a deeper understanding of its physiological roles in the plant and its potential health benefits.

Advanced Bioproduction Systems for Soyasaponin Ac and its Derivatives

The development of advanced bioproduction systems is crucial for the sustainable and scalable production of Soyasaponin Ac and its derivatives for research and potential commercial applications. mdpi.com Traditional extraction from plants can be limited by low yields and variability. itb.ac.id Therefore, biotechnological approaches such as plant cell and tissue cultures, as well as microbial fermentation, are promising alternatives. itb.ac.idcabidigitallibrary.orgpjoes.com

Plant cell and tissue cultures offer a controlled environment for producing specific plant secondary metabolites, including saponins. itb.ac.idpjoes.com Cell suspension cultures of various plants, such as Glycyrrhiza glabra and Tipuana speciosa, have been successfully used to produce soyasaponins. oup.comresearchgate.net The production of Soyasaponin Ac in these systems can be enhanced through various strategies, including the optimization of culture media and the use of elicitors like methyl jasmonate, which can stimulate the biosynthetic pathway. itb.ac.idoup.com For example, in cultured licorice cells, methyl jasmonate was found to up-regulate the expression of genes involved in triterpene and sterol biosynthesis, leading to increased soyasaponin accumulation. oup.com

Microbial fermentation presents another attractive avenue for Soyasaponin Ac production. This involves engineering microorganisms like yeast or bacteria with the genes for the Soyasaponin Ac biosynthetic pathway. researchgate.net This synthetic biology approach allows for the de novo production of specific saponins. researchgate.net Fermentation can also be used to modify existing soyasaponins. For example, fermentation of soy extracts with specific lactic acid bacteria has been shown to alter the profile of soyasaponins, increasing the concentration of certain types like soyasaponin I and III. researchgate.net This biotransformation can lead to the production of novel derivatives with potentially enhanced biological activities. nih.gov

The table below summarizes key findings related to the bioproduction of soyasaponins:

Bioproduction SystemOrganism/Cell LineKey FindingsReference
Plant Cell CultureGlycyrrhiza glabraMethyl jasmonate stimulated soyasaponin biosynthesis. oup.com
Plant Cell CultureTipuana speciosaHigh-yield production of Soyasaponin I was achieved. researchgate.net
Microbial FermentationLactobacillus rhamnosusFermentation altered the soyasaponin profile, increasing Soyasaponin I and III. researchgate.net
Microbial FermentationGeneralFermentation can enhance the bioavailability and biological activity of saponins. nih.gov

Future research in this area should focus on optimizing these bioproduction systems to increase yields and reduce costs. This includes strain engineering, process optimization, and the development of efficient downstream processing techniques. mdpi.com

Unraveling Novel Mechanistic Pathways in Understudied Cellular Models

While some of the biological activities of soyasaponins are known, the specific mechanisms of action of Soyasaponin Ac, particularly in less-studied cellular models, remain an important area for future investigation. Much of the current research has focused on common cancer cell lines and immune cells. nih.govresearchgate.net

Future studies should explore the effects of Soyasaponin Ac in a wider range of cellular models to uncover novel mechanistic pathways. For example, investigating its impact on neuronal cells, adipocytes, or various types of stem cells could reveal new therapeutic potentials. The use of three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more physiologically relevant system to study the effects of Soyasaponin Ac compared to traditional 2D cell cultures. researchgate.net

One promising area of investigation is the role of Soyasaponin Ac in modulating cellular signaling pathways. Soyasaponins have been shown to influence pathways such as NF-κB, PI3K/Akt, and MAPKs. nih.gov Research on Soyasaponin I has indicated its ability to suppress melanogenesis by activating the ERK pathway and inhibiting the PKA/CREB pathway in melanoma cells. acs.org Similar detailed mechanistic studies on Soyasaponin Ac in different cell types are needed.

Furthermore, the interaction of Soyasaponin Ac with cell membranes is another critical aspect to explore. The amphiphilic nature of saponins allows them to interact with and potentially disrupt cell membranes. osaka-u.ac.jp Investigating these interactions in various cell types could explain some of its biological effects.

The table below highlights some of the known and potential cellular models and pathways for Soyasaponin Ac research:

Cellular ModelPotential Pathway of InterestResearch FocusReference
Melanoma Cells (e.g., MNT-1, B16F10)ERK, PKA/CREBAntimelanogenic effects acs.org
Immune Cells (e.g., Macrophages, MUTZ-3)TLR4/MyD88, NF-κB, MAPKsAnti-inflammatory activity nih.govnih.gov
Colon Cancer Cells (e.g., Caco-2)Protein Kinase C (PKC)Antiproliferative effects researchgate.net
Neuronal CellsNeuroprotective signalingPotential neuroprotective effectsN/A
AdipocytesLipid metabolism pathwaysPotential anti-obesity effects nih.gov

By expanding the range of cellular models and employing advanced molecular biology techniques, researchers can gain a deeper understanding of the specific molecular targets and mechanisms of action of Soyasaponin Ac.

Development of High-Throughput Screening Methodologies for Biological Activity

To efficiently explore the diverse biological activities of Soyasaponin Ac and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. evotec.com HTS allows for the rapid testing of a large number of compounds against various biological targets or in different cellular assays. evotec.comatrandi.com

Current methods for analyzing soyasaponins, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), can be adapted for high-throughput formats. researchgate.netnih.gov For instance, a high-throughput TLC method has been successfully used to screen large populations of soybean germplasm for soyasaponin composition. researchgate.net

For biological activity screening, various HTS assays can be developed. These can be broadly categorized into affinity-based screening and functional screening. atrandi.com

Affinity-based screening can be used to identify direct molecular targets of Soyasaponin Ac. Techniques like affinity selection mass spectrometry can be employed to screen for binding partners in complex biological samples. atrandi.com

Functional screening involves testing the effects of Soyasaponin Ac in cell-based assays that measure specific biological responses. atrandi.com This could include assays for cell proliferation, apoptosis, cytokine production, or enzyme activity. The use of automated microscopy and plate readers can facilitate the high-throughput analysis of these assays.

The table below outlines potential HTS approaches for Soyasaponin Ac research:

HTS ApproachTechnologyApplicationReference
Chemical ScreeningHigh-Throughput TLC/LC-MSAnalysis of soyasaponin composition in large sample sets. researchgate.netnih.gov
Affinity ScreeningAffinity Selection Mass SpectrometryIdentification of direct molecular targets of Soyasaponin Ac. atrandi.com
Functional ScreeningAutomated Cell-Based AssaysEvaluation of biological activities like anti-inflammatory or anti-cancer effects. evotec.comatrandi.com
Droplet MicrofluidicsFluorescence-Activated Droplet SortingMiniaturized functional screens for rare activities. atrandi.com

The development and application of these HTS methodologies will significantly accelerate the discovery of novel biological activities and mechanisms of action for Soyasaponin Ac and its derivatives, paving the way for new therapeutic applications.

Exploration of Chemical Diversity and Structure-Function Relationships through Synthetic Biology

Synthetic biology offers powerful tools to explore the chemical diversity of soyasaponins and to understand the relationship between their structure and biological function. researchgate.net By manipulating the biosynthetic pathways of soyasaponins in engineered microorganisms or plants, researchers can create novel derivatives of Soyasaponin Ac with potentially improved or new activities. frontiersin.orgfrontiersin.org

The key enzymes in the soyasaponin biosynthetic pathway, such as oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-dependent glycosyltransferases, are prime targets for engineering. frontiersin.orgfrontiersin.org For example, by introducing different glycosyltransferases, the sugar chains attached to the soyasapogenol core can be modified, which is known to significantly impact their biological activity. frontiersin.org The identification of a cellulose (B213188) synthase superfamily-derived glycosyltransferase (CSyGT) that catalyzes 3-O-glucuronosylation of triterpenoid (B12794562) aglycones opens up new possibilities for engineering soyasaponin biosynthesis. researchgate.net

A crucial aspect of this research is to elucidate the structure-function relationships of different soyasaponin molecules. By systematically creating a library of Soyasaponin Ac derivatives with specific structural modifications and then testing their biological activities, researchers can identify the key structural features responsible for specific effects. tandfonline.com For example, studies have shown that the bioactivity of soyasaponins can increase with increased lipophilicity, which is influenced by the sugar moieties. ebi.ac.uk

The table below summarizes key enzymes and approaches for exploring the chemical diversity of soyasaponins:

Enzyme/ApproachFunction in BiosynthesisPotential for EngineeringReference
β-amyrin synthase (bAS)Cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid skeleton.Modifying the core structure of the saponin (B1150181). frontiersin.orgfrontiersin.org
Cytochrome P450s (e.g., CYP93E1, CYP72A69)Oxidation of the triterpenoid skeleton.Creating different soyasapogenols. frontiersin.orgfrontiersin.org
Glycosyltransferases (UGTs, CSyGTs)Attachment of sugar chains to the aglycone.Altering the type and number of sugars, which significantly impacts bioactivity. frontiersin.orgitb.ac.idresearchgate.net
Synthetic Biology in YeastDe novo production of saponins.Creating novel saponin structures not found in nature. researchgate.net

By leveraging the power of synthetic biology, researchers can unlock the vast chemical diversity of soyasaponins and create a new generation of bioactive compounds with tailored properties for various applications.

Q & A

Q. How should researchers document negative or inconclusive results in Soyasaponin Ac studies?

  • Methodological Answer : Follow FAIR data principles by depositing raw datasets in repositories (e.g., Zenodo). Use the ARRIVE guidelines for preclinical studies to report experimental details, including sample sizes and exclusion criteria. Disclose limitations in discussion sections to avoid publication bias .

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